![molecular formula C14H25BO3 B6148574 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol CAS No. 1006389-64-5](/img/no-structure.png)
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol
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Description
The compound contains a cyclohexene ring, which is a six-membered ring with one double bond. It also contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki-miyaura coupling reaction .
Mode of Action
It’s worth noting that boronic esters, such as this compound, are often used in palladium-catalyzed cross-coupling reactions . They can form carbon-carbon bonds by reacting with various organic halides in the presence of a base .
Pharmacokinetics
As a boronic ester, it’s likely to undergo metabolism via enzymatic or non-enzymatic processes, leading to the formation of boronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of a base and a palladium catalyst is crucial for its role in cross-coupling reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "cyclohex-3-en-1-ol", "2,3-dimethyl-1,3-butadiene", "sodium hydride", "tetrahydrofuran", "methanol", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydride in tetrahydrofuran to form the corresponding boronic acid.", "Step 2: The boronic acid is then reacted with 2,3-dimethyl-1,3-butadiene in the presence of a palladium catalyst to form the corresponding alkene.", "Step 3: The resulting alkene is then reacted with cyclohex-3-en-1-ol in the presence of a Lewis acid catalyst to form the desired product, 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol.", "Step 4: The product is purified by column chromatography using a mixture of methanol and acetic acid as the eluent.", "Step 5: The purified product is then treated with sodium bicarbonate and water to remove any remaining impurities and obtain the final product." ] } | |
CAS RN |
1006389-64-5 |
Product Name |
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol |
Molecular Formula |
C14H25BO3 |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
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